2-Azaspiro[3.3]heptane-1-carboxylic acid
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Overview
Description
2-Azaspiro[3.3]heptane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure, which consists of two fused rings sharing a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptane-1-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . Another approach utilizes visible light-mediated energy transfer catalysis to achieve the desired spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.3]heptane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in the molecule, such as the carboxylic acid group and the nitrogen atom in the spirocyclic ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions could produce amine derivatives .
Scientific Research Applications
2-Azaspiro[3.3]heptane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for designing peptidomimetic drugs, which mimic the structure and function of natural peptides . Additionally, its sterically constrained nature makes it valuable for studying ligand-target interactions in biochemical research .
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance the selectivity and binding affinity of the compound to its targets. This rigidity can lead to more efficient and selective interactions with biological molecules, potentially resulting in pronounced biological activity .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane-1-carboxylic acid can be compared to other sterically constrained amino acids, such as 2-aminoisobutyric acid, 2-azetidinecarboxylic acid, and 2,4-methanoproline . These compounds share the characteristic of having rigid, cyclic structures, but differ in their specific ring systems and functional groups. The unique spirocyclic structure of this compound sets it apart from these other compounds, providing distinct spatial arrangements of functional groups that can be exploited in drug design and other applications .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-7(4-8-5)2-1-3-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
MRDSCWQPHBCAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC2C(=O)O |
Origin of Product |
United States |
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